molecular formula C19H22N4O3 B6770118 N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B6770118
M. Wt: 354.4 g/mol
InChI Key: DIYWCYLONFNGNJ-UHFFFAOYSA-N
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Description

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12-9-16(19(25)23(12)14-5-3-2-4-6-14)21-18(24)15-10-20-22-17(15)13-7-8-26-11-13/h2-6,10,12-13,16H,7-9,11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWCYLONFNGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C3=C(NN=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrazole ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the two rings: The final step involves coupling the pyrrolidine and pyrazole rings through an amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide: can be compared with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

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